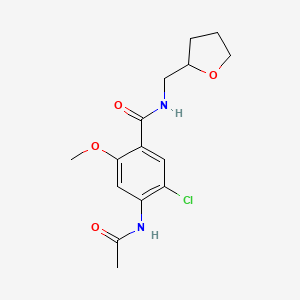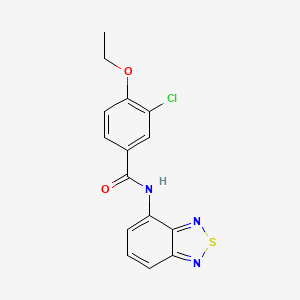
N-(5-chloropyridin-2-yl)-2-(3-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloropyridin-2-yl)-2-(3-methylphenyl)acetamide is an organic compound that belongs to the class of acetamides This compound features a pyridine ring substituted with a chlorine atom at the 5-position and an acetamide group attached to a 3-methylphenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloropyridin-2-yl)-2-(3-methylphenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloropyridine and 3-methylphenylacetic acid.
Formation of Acyl Chloride: 3-methylphenylacetic acid is converted to its corresponding acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.
Amidation Reaction: The acyl chloride is then reacted with 5-chloropyridin-2-amine in the presence of a base like triethylamine (TEA) to form the desired acetamide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized conditions to ensure high yield and purity. The process would be similar to the laboratory synthesis but scaled up with considerations for cost, safety, and environmental impact.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, forming a carboxylic acid derivative.
Reduction: Reduction reactions can target the carbonyl group of the acetamide, potentially converting it to an amine.
Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: 3-methylbenzoic acid derivatives.
Reduction: 2-(3-methylphenyl)ethylamine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(5-chloropyridin-2-yl)-2-(3-methylphenyl)acetamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
相似化合物的比较
Similar Compounds
N-(5-chloropyridin-2-yl)-2-phenylacetamide: Lacks the methyl group on the phenyl ring.
N-(5-chloropyridin-2-yl)-2-(4-methylphenyl)acetamide: Has the methyl group at the 4-position instead of the 3-position.
N-(5-bromopyridin-2-yl)-2-(3-methylphenyl)acetamide: Substitutes chlorine with bromine on the pyridine ring.
Uniqueness
N-(5-chloropyridin-2-yl)-2-(3-methylphenyl)acetamide is unique due to the specific positioning of the chlorine atom on the pyridine ring and the methyl group on the phenyl ring
属性
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-10-3-2-4-11(7-10)8-14(18)17-13-6-5-12(15)9-16-13/h2-7,9H,8H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
METNZJOWQLWYIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![METHYL 4-{[(2,4-DIFLUOROANILINO)CARBONYL]AMINO}BENZOATE](/img/structure/B5262965.png)
![4-benzyl-3-ethyl-1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5262973.png)

![3-methyl-7-(2-phenoxybenzoyl)-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5262994.png)
![3-CYCLOPROPYL-4-ISOPROPYL-5-[(4-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOLE](/img/structure/B5263005.png)
![2-fluoro-N-[1-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B5263008.png)

![5-[(4-methylpiperazin-1-yl)methyl]-6-(piperidin-1-ylcarbonyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B5263017.png)
![3-fluoro-5-[(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.6]undec-8-yl)carbonyl]benzonitrile](/img/structure/B5263026.png)
![1-[2-(diethylamino)ethyl]-4-(4-ethoxybenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5263029.png)
![5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}-N-[(2S)-tetrahydrofuran-2-ylmethyl]pyridin-2-amine](/img/structure/B5263030.png)
![7-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5263033.png)

![2-[[(E)-3-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]prop-2-enoyl]amino]-4-methylpentanoic acid](/img/structure/B5263045.png)
